Benzoylmesaconine
Overview
Description
Synthesis Analysis
Benzoylmesaconine synthesis involves sophisticated organic synthesis techniques. A study by Qadir et al. (2005) on 1-benzazepine heterocycles, which are structurally related to benzoylmesaconine, highlighted the use of transition-metal-catalyzed processes for key bond-forming steps. This approach allows for the introduction of specific substituents and unsaturation levels, crucial for the synthesis of complex molecules like benzoylmesaconine (Qadir et al., 2005).
Molecular Structure Analysis
The molecular structure of benzoylmesaconine and related compounds has been explored through methods like X-ray crystallography and NMR spectroscopy. Takimiya et al. (2005) provided insights into the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes, which share some similarities with the benzoylmesaconine structure, demonstrating the importance of crystallographic studies in understanding the molecular conformation (Takimiya et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of benzoylmesaconine have been studied through various chemical reactions. Singh et al. (2006) investigated the reaction products of benzoyl-3-phenylthioureas, shedding light on the chemical behavior of compounds with benzoyl groups, which is relevant for understanding the reactions involving benzoylmesaconine (Singh et al., 2006).
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and stability, is essential for the application of benzoylmesaconine. Although specific studies on benzoylmesaconine were not found, related research on benzoyl-CoA esters by Mieyal et al. (1974) offers a comparative perspective on how such properties are determined and their significance in biological contexts (Mieyal et al., 1974).
Chemical Properties Analysis
The chemical properties of benzoylmesaconine, including acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for its pharmacological application. Insights into the chemical properties can be gleaned from the work of Koch et al. (1993), who explored the enzymatic reduction of benzoyl-CoA, highlighting the reaction pathways and product formation relevant to understanding the chemical behavior of benzoylmesaconine (Koch et al., 1993).
Scientific Research Applications
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Pharmacokinetics
- Benzoylmesaconine (BMA) is used in pharmacokinetic studies . In one study, the pharmacokinetics of BMA in rats was compared after oral administration of pure BMA and Wutou decoction . The study found that the elimination of BMA in rats after the administration of Wutou decoction was significantly faster compared with that of pure BMA .
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High-Performance Liquid Chromatography (HPLC)
- BMA is used as a marker compound in HPLC for the quality control of processed aconite roots and their products . After extraction, a HPLC determination of BMA was conducted on a RP-C 18 column by gradient elution with acetonitrile and aqueous phase . The method showed that the content of BMA varied significantly in processed aconite roots and their products .
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Metabolomics
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Analgesia and Anti-Inflammation
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Quality Control of Processed Aconite Roots
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Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
- Benzoylmesaconine (BMA) is used in UPLC-MS/MS studies . In one study, the pharmacokinetics of BMA in rats was compared after oral administration of pure BMA and Wutou Decoction . The study found that the elimination of BMA in rats after the administration of Wutou Decoction was significantly faster compared with that of pure BMA .
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Treatment of Slow Transit Constipation (STC)
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Pharmacokinetic Comparisons
- Benzoylmesaconine (BMA) is used in pharmacokinetic comparisons . In one study, the pharmacokinetics of BMA in rats was compared after oral administration of pure BMA and Wutou Decoction . The study found that the elimination of BMA in rats after the administration of Wutou Decoction was significantly faster compared with that of pure BMA .
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Treatment of Rheumatic Diseases
- BMA is used in the treatment of rheumatic diseases . For over two thousand years, Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) has been used in China to relieve joint pain and treat rheumatic diseases . Studies demonstrated some pharmacological effects of aconite roots, such as analgesia and anti-inflammation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWZCUZNRVAHT-IJNXHYLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylmesaconine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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